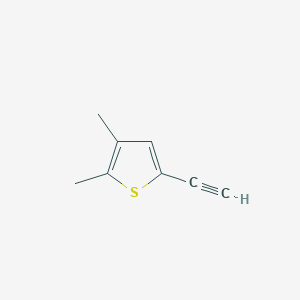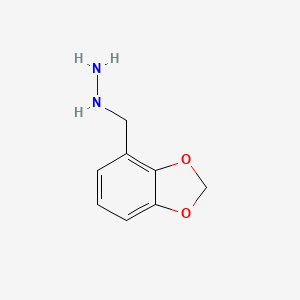![molecular formula C26H31N7O3 B1442207 2-(4-(2-(1-isopropil-3-metil-1H-1,2,4-triazol-5-il)-5,6-dihidrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-il)-1H-pirazol-1-il)-2-metilpropanoato de etilo CAS No. 1282514-64-0](/img/structure/B1442207.png)
2-(4-(2-(1-isopropil-3-metil-1H-1,2,4-triazol-5-il)-5,6-dihidrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-il)-1H-pirazol-1-il)-2-metilpropanoato de etilo
Descripción general
Descripción
Ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate is a useful research compound. Its molecular formula is C26H31N7O3 and its molecular weight is 489.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
El compuesto que usted ha consultado, conocido por sus nombres químicos 2-(4-(2-(1-isopropil-3-metil-1H-1,2,4-triazol-5-il)-5,6-dihidrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-il)-1H-pirazol-1-il)-2-metilpropanoato de etilo y 2-metil-2-[4-[2-(5-metil-2-propan-2-il-1,2,4-triazol-3-il)-5,6-dihidroimidazo[1,2-d][1,4]benzoxazepin-9-il]pirazol-1-il]propanoato de etilo, es una molécula compleja que puede tener diversas aplicaciones de investigación científica. Aquí hay un análisis completo que se centra en seis aplicaciones únicas:
Agentes neuroprotectores y antineuroinflamatorios
Los derivados de triazol, como el que se está considerando, se han estudiado por su potencial como agentes neuroprotectores y antineuroinflamatorios . Estos compuestos pueden diseñarse para dirigirse a vías específicas implicadas en enfermedades neurodegenerativas, accidentes cerebrovasculares isquémicos y traumatismos craneoencefálicos. Pueden funcionar inhibiendo el estrés del retículo endoplásmico y la vía inflamatoria NF-kB, reduciendo así la muerte neuronal y la inflamación.
Terapéutica del cáncer
Algunos derivados de triazol han mostrado ser prometedores como agentes anticancerígenos . Se pueden sintetizar y evaluar sus efectos citotóxicos frente a diversas líneas celulares de cáncer. El compuesto podría modificarse potencialmente para aumentar su eficacia y selectividad para las células cancerosas, convirtiéndolo en una valiosa adición al arsenal de terapias contra el cáncer.
Estudios de acoplamiento molecular
La estructura del compuesto permite realizar estudios de acoplamiento molecular para predecir su interacción con diversas proteínas . Esta aplicación es crucial en el diseño y desarrollo de fármacos, ya que ayuda a identificar posibles dianas para el compuesto y a comprender su mecanismo de acción a nivel molecular.
Espectroscopia y análisis estructural
Los compuestos como el que usted ha descrito se pueden caracterizar utilizando métodos espectroscópicos como la RMN de 1H . Estas técnicas son esenciales para confirmar la estructura de los compuestos sintetizados y para comprender su entorno químico y comportamiento.
Propiedades
IUPAC Name |
ethyl 2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O3/c1-7-35-25(34)26(5,6)32-14-19(13-27-32)18-8-9-20-22(12-18)36-11-10-31-15-21(29-23(20)31)24-28-17(4)30-33(24)16(2)3/h8-9,12-16H,7,10-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYFMNKRMHMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N1C=C(C=N1)C2=CC3=C(C=C2)C4=NC(=CN4CCO3)C5=NC(=NN5C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100699 | |
| Record name | Ethyl 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282514-64-0 | |
| Record name | Ethyl 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl-1H-pyrazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1282514-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1442131.png)
![3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B1442132.png)









